molecular formula C22H23N3O4 B2566004 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921803-54-5

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2566004
CAS No.: 921803-54-5
M. Wt: 393.443
InChI Key: FUSMGULGGWPZMP-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridazinone moiety, which is further substituted with an ethoxy group and a methoxyphenyl group. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the pyridazinone core. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of specialty chemicals or pharmaceuticals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor antagonism or agonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-ethoxy-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets. This could make it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

2-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-20-7-5-4-6-18(20)22(27)23-14-15-25-21(26)13-12-19(24-25)16-8-10-17(28-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMGULGGWPZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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